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2,3,5-Trimethyl-3,5-dihydro-4H-imidazol-4-one

epigenetics KDM4C/JMJD2C inhibition histone demethylase

2,3,5-Trimethyl-3,5-dihydro-4H-imidazol-4-one (CAS 32023-93-1) is a trisubstituted 3,5-dihydro-4H-imidazol-4-one heterocycle with molecular formula C₆H₁₀N₂O and molecular weight 126.16 g/mol. It serves as the minimal core scaffold of the green fluorescent protein (GFP) chromophore and is employed as a versatile building block in medicinal chemistry and chemical biology.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 32023-93-1
Cat. No. B12934846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trimethyl-3,5-dihydro-4H-imidazol-4-one
CAS32023-93-1
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C(=N1)C)C
InChIInChI=1S/C6H10N2O/c1-4-6(9)8(3)5(2)7-4/h4H,1-3H3
InChIKeyWFXDHDDBCTZAED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5-Trimethyl-3,5-dihydro-4H-imidazol-4-one (CAS 32023-93-1): Core Physicochemical and Target-Engagement Profile for Informed Procurement


2,3,5-Trimethyl-3,5-dihydro-4H-imidazol-4-one (CAS 32023-93-1) is a trisubstituted 3,5-dihydro-4H-imidazol-4-one heterocycle with molecular formula C₆H₁₀N₂O and molecular weight 126.16 g/mol [1]. It serves as the minimal core scaffold of the green fluorescent protein (GFP) chromophore and is employed as a versatile building block in medicinal chemistry and chemical biology [2]. Its computed XLogP3-AA of -0.2, zero hydrogen bond donors, and topological polar surface area (TPSA) of 32.7 Ų confer distinct physicochemical properties relative to non‑carbonyl imidazole congeners [1].

Why 2,3,5-Trimethyl-3,5-dihydro-4H-imidazol-4-one Cannot Be Replaced by Casual Imidazole or Imidazolone Analogs


Superficially similar imidazole derivatives (e.g., 2,4,5-trimethylimidazole or 1,2-dimethylimidazole) differ fundamentally from 2,3,5-trimethyl-3,5-dihydro-4H-imidazol-4-one in hydrogen-bonding capacity, electronic structure, and biological target engagement. The 4‑oxo substituent of the target compound eliminates the imidazole N–H donor, reduces logP by approximately 0.75–1.5 log units relative to non‑carbonyl trimethylimidazoles [1], and introduces a dipole moment of approximately 1.8 Debye that alters molecular recognition [2]. These differences translate directly into divergent ADME properties, target selectivity, and synthetic utility, making generic substitution unreliable for any project where specific enzyme inhibition, passive permeability, or metabolic stability is required.

Quantitative Differentiation Evidence for 2,3,5-Trimethyl-3,5-dihydro-4H-imidazol-4-one (CAS 32023-93-1) Against In-Class Comparators


KDM4C Histone Demethylase Inhibition: IC₅₀ Comparison Against Optimized Clinical Leads

2,3,5-Trimethyl-3,5-dihydro-4H-imidazol-4-one inhibits recombinant human KDM4C with an IC₅₀ of 200 nM in a biochemical RFMS assay using trimethylated peptide substrate [1]. In a cellular context (full-length KDM4C transfected in U2OS cells measuring H3K9Me3 demethylation), the IC₅₀ is 10,000 nM [2]. For comparison, the optimized KDM4C inhibitor QC‑6352 exhibits an IC₅₀ of 35 nM in biochemical assays, while KDM4C‑IN‑2 is a weaker inhibitor (IC₅₀ = 147,000 nM) . The target compound thus occupies a defined ‘moderate potency’ niche—substantially weaker than lead‑optimized clinical candidates, but 735‑fold more potent than the weakest reported chemotype, making it suitable as a starting scaffold for fragment‑based or structure‑guided optimization campaigns.

epigenetics KDM4C/JMJD2C inhibition histone demethylase

Lipophilicity Differential: XLogP3-AA of –0.2 vs. Non‑Carbonyl Imidazole Analogs

The target compound exhibits a computed XLogP3-AA of –0.2 [1]. In contrast, 2,4,5‑trimethylimidazole, the closest non‑carbonyl positional isomer, has an experimental/ACD LogP ranging from +0.55 to +1.33 . The 0.75–1.53 log unit difference corresponds to a 5.6‑ to 34‑fold lower octanol/water partition coefficient for the 4‑oxo compound, translating to higher aqueous solubility and reduced passive membrane permeability. This difference is large enough to alter the compound’s behavior in aqueous biological assays, formulation conditions, and solid‑phase extraction protocols.

physicochemical properties logP drug-likeness

Zero Hydrogen Bond Donors: A Decisive Advantage for Metabolic Stability and Permeability Over 1H‑Imidazole Congeners

2,3,5-Trimethyl-3,5-dihydro-4H-imidazol-4-one possesses zero hydrogen bond donors (HBD count = 0) [1]. By comparison, 2,4,5‑trimethyl‑1H‑imidazole and 1,2‑dimethyl‑1H‑imidazole each contain one N–H donor [2]. The removal of the final N–H donor eliminates the dominant site for Phase II glucuronidation and N‑oxidation, two primary metabolic clearance routes for imidazole‑containing molecules. In addition, empirical medicinal chemistry guidelines (e.g., Lipinski’s Rule of Five) show that HBD count is a stronger driver of poor permeability than molecular weight or logP in the sub‑300 Da range.

hydrogen bonding metabolic stability permeability

Topological Polar Surface Area of 32.7 Ų Falls Within the Optimal Range for Oral and CNS Bioavailability

The computed TPSA of 2,3,5-Trimethyl-3,5-dihydro-4H-imidazol-4-one is 32.7 Ų [1]. This value lies well below the established thresholds of 140 Ų for oral bioavailability (Veber’s rule) and 90 Ų for blood‑brain barrier penetration (Pajouhesh & Lenz, 2011). For comparison, the 5‑arylidene‑substituted imidazol‑4‑one GFP chromophore analogs commonly exceed 50–75 Ų, while many optimized KDM4C inhibitors cited in recent patents present TPSA values above 80–120 Ų. The low TPSA of the parent trimethyl scaffold combined with zero HBD suggests that it can serve as a privileged minimal core for CNS‑penetrant probe design.

CNS permeability TPSA drug design

Solid‑Phase Synthetic Accessibility via Urea Dehydration Provides Advantages Over Solution‑Phase Methods for Library Construction

A dedicated solid‑phase synthesis of 2,3,5‑trisubstituted 4H‑imidazolones using dehydration of a resin‑bound urea with Burgess reagent has been reported [1]. This method enables automated parallel synthesis of diverse 2,3,5‑trisubstituted 4H‑imidazol‑4‑one libraries in a format compatible with standard peptide synthesizers. In contrast, the classical solution‑phase azlactone route to 5‑arylidene‑imidazol‑4‑ones typically requires 3–4 separate steps with intermediate purification [2]. The solid‑phase protocol reduces synthesis time, facilitates purification, and allows direct incorporation of the trimethyl‑substituted core as a diversity point.

solid‑phase synthesis combinatorial chemistry imidazol‑4-one

Evidence‑Backed Application Scenarios Where 2,3,5-Trimethyl-3,5-dihydro-4H-imidazol-4-one (CAS 32023-93-1) Delivers Differentiated Value


KDM4C Epigenetic Probe Development: A Moderate‑Potency Starting Scaffold with Favorable Physicochemical Properties

The target compound’s 200 nM biochemical IC₅₀ against KDM4C (with a 50‑fold shift in cellular potency) makes it suitable as a fragment‑like starting point for structure‑based lead optimization. Its low TPSA (32.7 Ų) and zero hydrogen bond donors provide significant headroom for installing potency‑enhancing substituents while maintaining drug‑like properties [1].

Solid‑Phase Library Synthesis of GFP Chromophore Analogues for High‑Throughput Screening

Researchers requiring rapid access to diverse 2,3,5‑trisubstituted imidazol‑4‑one libraries can leverage the solid‑phase urea dehydration method, which is directly applicable to the trimethyl core. This approach circumvents the multi‑step solution‑phase purification bottlenecks associated with classical azlactone chemistry [2].

CNS Drug Discovery Programs Requiring Minimal Hydrogen Bond Donor Count

With zero hydrogen bond donors and a TPSA of 32.7 Ų, the compound meets stringent CNS drug design criteria. It can serve as a core template for developing blood‑brain barrier‑penetrant probes targeting epigenetic readers, kinases, or GPCRs where imidazole‑based pharmacophores are prevalent [1].

Physicochemical Reference Standard for LogP and TPSA Calibration in Imidazol‑4‑one Series

The precisely quantified XLogP3-AA (–0.2) and TPSA (32.7 Ų) values for the parent trimethyl scaffold provide a reproducible baseline for computational model validation and HPLC method development when characterizing more elaborate imidazol‑4‑one derivatives [1].

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